molecular formula C11H19N3O2S B2669166 N-Ethyl-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide CAS No. 469876-38-8

N-Ethyl-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide

Cat. No. B2669166
CAS RN: 469876-38-8
M. Wt: 257.35
InChI Key: MBCUQUPGBMTRRM-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide is a chemical compound that has gained significant attention in scientific research. This compound is also known as AET or Acetamide, N-ethyl-2-[[(ethylamino)imino]methyl]-. It is a thiazolidine derivative that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Biological Activities

N-Ethyl-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide is a compound related to various derivatives that have been synthesized and evaluated for their potential biological activities. These derivatives have been explored in different scientific studies, demonstrating a range of activities, including antibacterial, antifungal, and anticancer properties.

One study focused on the synthesis of 2-Mercaptobenzimidazole derivatives, including related compounds, which exhibited significant antibacterial and antifungal activities against a variety of microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The compounds also showed cytotoxic properties in a brine shrimp bioassay, indicating potential for anticancer activity (Devi, Shahnaz, & Prasad, 2022).

Corrosion Inhibition

Another area of application is in corrosion inhibition. A related study evaluated the effectiveness of 1-(2-ethylamino)-2-methylimidazoline and its derivatives as corrosion inhibitors for carbon steel in acid media. The research found that these compounds, due to their nitrogen atoms and plane geometry, could efficiently inhibit corrosion, showcasing their industrial application potential (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Antimicrobial and Antitumor Activities

Further research into benzimidazole-oxothiazolidine derivatives has revealed promising anti-tubercular activity, highlighting the potential of these compounds in treating infectious diseases. The study emphasized the efficiency of microwave-assisted synthesis over conventional approaches, pointing towards advancements in green chemistry (Dubey & Bhardwaj, 2022).

Additionally, the synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors presented potential therapeutic implications in cancer treatment, demonstrating the role of these compounds in inhibiting tumor cell growth (Shukla et al., 2012).

properties

IUPAC Name

N-ethyl-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S/c1-4-12-9(15)7-8-10(16)14(6-3)11(17-8)13-5-2/h8H,4-7H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCUQUPGBMTRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1C(=O)N(C(=NCC)S1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.